molecular formula C16H14N2O2S B3842516 N-benzyl-8-quinolinesulfonamide

N-benzyl-8-quinolinesulfonamide

Cat. No. B3842516
M. Wt: 298.4 g/mol
InChI Key: WJYUJJGHVTWDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-8-quinolinesulfonamide” is a chemical compound with the molecular formula C16H14N2O2S . It’s a derivative of quinoline, a class of compounds that have been found to have various biological activities .


Synthesis Analysis

The synthesis of “N-benzyl-8-quinolinesulfonamide” and its derivatives involves the use of molecular docking and molecular dynamics techniques . The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is used in the synthesis process .


Molecular Structure Analysis

The molecular structure of “N-benzyl-8-quinolinesulfonamide” is determined by its molecular formula C16H14N2O2S . More detailed structural analysis would require specific techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-8-quinolinesulfonamide” are primarily related to its role as a modulator of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-8-quinolinesulfonamide” can be inferred from its molecular formula C16H14N2O2S . Detailed properties would require specific experimental measurements.

Mechanism of Action

“N-benzyl-8-quinolinesulfonamide” acts as a modulator of the M2 isoform of pyruvate kinase (PKM2), an enzyme critical for cancer metabolism . It has been found to reduce the intracellular pyruvate level in A549 lung cancer cells, impacting cancer cell viability and cell-cycle phase distribution .

Future Directions

The introduction of another quinolinyl fragment to the modulator molecule may have a significant impact on pyruvate levels in cancer cells . This provides further directions for future research to find novel analogs suitable for clinical applications in cancer treatment .

properties

IUPAC Name

N-benzylquinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-21(20,18-12-13-6-2-1-3-7-13)15-10-4-8-14-9-5-11-17-16(14)15/h1-11,18H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYUJJGHVTWDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylquinoline-8-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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